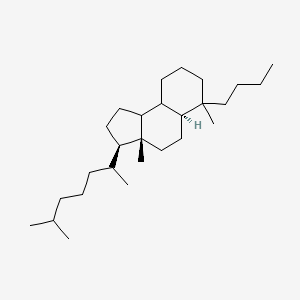

4,5-Secocholestane

Description

Properties

CAS No. |

32854-50-5 |

|---|---|

Molecular Formula |

C27H50 |

Molecular Weight |

374.7 g/mol |

IUPAC Name |

(3R,3aR,5aS)-6-butyl-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene |

InChI |

InChI=1S/C27H50/c1-7-8-17-26(5)18-10-13-22-24(26)16-19-27(6)23(14-15-25(22)27)21(4)12-9-11-20(2)3/h20-25H,7-19H2,1-6H3/t21?,22?,23-,24+,25?,26?,27-/m1/s1 |

InChI Key |

JVEXQSVXUSNXKX-SCZNZVATSA-N |

SMILES |

CCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |

Isomeric SMILES |

CCCCC1(CCCC2[C@@H]1CC[C@]3(C2CC[C@@H]3C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C |

Synonyms |

4,5-secocholestane |

Origin of Product |

United States |

Comparison with Similar Compounds

4-Methyl-4,5-Secocholestane

Structural Modifications: The addition of a methyl group at the C4 position distinguishes 4-methyl-4,5-secocholestane from its parent compound. Synthesis: The synthesis requires two additional steps compared to 4,5-secocholestane. After forming the intermediate 5-oxo-4,5-secocholestan-4-al, a selective Wittig reaction introduces the methyl group, followed by hydrogenation and Clemmensen reduction . Analytical Differentiation: GC-MS analysis reveals distinct retention times and fragmentation patterns between this compound and its methylated derivative, enabling precise identification .

9,10-Secoandrostane Derivatives

Structural Basis: Unlike the C4–C5 cleavage in this compound, 9,10-secoandrostane derivatives (e.g., 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione) undergo cleavage at the C9–C10 position. This results in a truncated steroidal framework with a conjugated diene system . Biological Context: These compounds are enzymatically synthesized by Nocardia restrictus and serve as substrates for 4,5-dioxygenase, highlighting their role in microbial steroid metabolism . Functional Implications: The 9,10-seco structure facilitates enzymatic oxidation and degradation, contrasting with the synthetic applications of this compound.

Table 2: Seco-Steroid Comparison

Analytical Challenges in Differentiation

Chemical analysis of secosteroids requires advanced techniques due to:

- Structural Similarities: Minor differences in cleavage positions or substituents necessitate high-resolution GC-MS or NMR .

- Matrix Effects: Extraction and purification from biological or synthetic matrices may alter stability, as noted in REACH guidance .

Preparation Methods

Initial Functionalization of Cholesterol

Cholesterol undergoes preliminary modification to introduce reactive sites for subsequent cleavage. The 3β-hydroxyl group is typically protected using acetyl or silyl groups to prevent undesired side reactions during ozonolysis. For instance, acetylation with acetic anhydride in pyridine affords 3β-acetoxycholest-5-ene, which enhances the stability of the steroidal backbone under oxidative conditions.

Ozonolysis and Bond Cleavage

Ozonolysis of the Δ⁴ double bond in cholesterol derivatives is performed in a mixture of dichloromethane and methanol at −78°C. This step selectively cleaves the C4–C5 bond, generating two carbonyl groups at positions 4 and 5. Quenching the ozonide with dimethyl sulfide or zinc and acetic acid yields the dialdehyde intermediate, 4,5-secocholestane-4,5-dial.

Formation of the Key Intermediate (5-Oxo-4,5-secocholestan-4-al)

The dialdehyde undergoes partial reduction to isolate the monoketone-aldehyde intermediate (7). Sodium borohydride in ethanol selectively reduces the aldehyde at position 4 to a primary alcohol, while the ketone at position 5 remains intact. Subsequent oxidation of the alcohol back to the aldehyde using pyridinium chlorochromate (PCC) ensures high regiochemical fidelity.

Clemmensen Reduction

The critical reduction of the 5-ketone group in intermediate 7 is accomplished via the Clemmensen method. Treatment with zinc amalgam (Zn-Hg) in hydrochloric acid and toluene under reflux conditions for 12–24 hours reduces the ketone to a methylene group, yielding this compound (1a).

Final Deprotection and Purification

Deprotection of the 3β-acetate group is achieved using potassium carbonate in methanol. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol, affording this compound in high purity.

Reaction Mechanisms and Stereochemical Considerations

Ozonolysis Mechanism

The ozonolysis of cholesterol’s Δ⁴ double bond proceeds through a cyclic ozonide intermediate, which decomposes to form two carbonyl groups. This step is highly regioselective due to the electron-rich nature of the steroidal double bond, avoiding side reactions at other unsaturated sites.

Clemmensen Reduction Dynamics

The Clemmensen reduction involves the coordination of zinc to the carbonyl oxygen, followed by proton transfer and elimination of water. This method preferentially targets the 5-ketone over the 4-aldehyde due to steric hindrance from the steroidal backbone, ensuring selective formation of the methylene group.

Experimental Optimization and Challenges

Solvent Systems and Temperature Control

The ozonolysis step requires strict temperature control (−78°C) to prevent over-oxidation. A mixture of dichloromethane and methanol (9:1) is optimal for maintaining solubility while minimizing side reactions.

Yield Improvements

The overall yield of this compound is highly dependent on the efficiency of the Clemmensen reduction. Substituting zinc amalgam with alternative reductants, such as samarium iodide, has been explored but results in lower yields (≤40%) compared to the traditional method (60–70%).

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity. The H NMR spectrum of this compound displays distinct signals for the C19 methyl group (δ 0.68 ppm) and the C18 methylene protons (δ 1.25 ppm).

Comparative Analysis with Related Secosteroids

4-Methyl-4,5-Secocholestane

A related derivative, 4-methyl-4,5-secocholestane (1b), is synthesized via a Wittig reaction on intermediate 7. Treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide introduces a methyl group at position 4, followed by hydrogenation to saturate the resultant double bond.

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize unnecessary subjects. Anonymize data sharing to protect proprietary synthesis methods while disclosing conflicts of interest. Cite prior studies to avoid redundant experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.